3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 113520-01-7
VCID: VC20856248
InChI: InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16)
SMILES: C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Molecular Formula: C12H12N2OS2
Molecular Weight: 264.4 g/mol

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

CAS No.: 113520-01-7

Cat. No.: VC20856248

Molecular Formula: C12H12N2OS2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one - 113520-01-7

Specification

CAS No. 113520-01-7
Molecular Formula C12H12N2OS2
Molecular Weight 264.4 g/mol
IUPAC Name 11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Standard InChI InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2H,1,3-6H2,(H,13,16)
Standard InChI Key SRKGQOMPUYHFAP-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Canonical SMILES C=CCN1C(=O)C2=C(NC1=S)SC3=C2CCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator